molecular formula C13H14N2O3 B2961793 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole CAS No. 2411289-34-2

1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole

Cat. No. B2961793
CAS RN: 2411289-34-2
M. Wt: 246.266
InChI Key: SNDACTAYRHHWNU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole, also known as MEMOPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, this compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and neuroprotection. In cancer research, this compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. In neuroscience, this compound has been found to increase the levels of neurotrophic factors, such as BDNF and NGF, which are involved in neuronal survival and growth. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth and metastasis. In drug development, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties, such as increased bioavailability and selectivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole for lab experiments is its relatively simple synthesis method and high purity. This compound is also stable under various conditions and can be easily modified to produce derivatives with different pharmacological properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole. In neuroscience, further studies are needed to investigate the potential of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In cancer research, more research is needed to elucidate the mechanism of action of this compound and to develop new derivatives with improved efficacy and selectivity. In drug development, this compound can be used as a scaffold for the design of new compounds with different pharmacological properties, such as anti-inflammatory and anti-viral activities.

Synthesis Methods

The synthesis of 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole involves the reaction of 2-methoxyphenylhydrazine with epichlorohydrin in the presence of a base, followed by the reaction of the resulting intermediate with 1,3-dimethyl-2-imidazolidinone. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. In drug development, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-16-13-5-3-2-4-12(13)15-7-10(6-14-15)17-8-11-9-18-11/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDACTAYRHHWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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